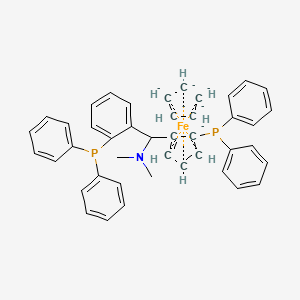
cyclopentane;1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)-1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine;iron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane is a heterocyclic organic compound known for its unique structure and properties. This compound is often referred to as TANIAPHOS in scientific literature . It is widely used in various fields of research due to its chiral nature and ability to act as a ligand in coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane involves several steps. One common method is the reaction between halogenophosphines and organometallic reagents . This process typically requires the use of inert gas to prevent oxidation and moisture-sensitive conditions to ensure the purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The use of specialized equipment to maintain an inert atmosphere and precise temperature control is crucial to achieve high yields and purity .
化学反応の分析
Types of Reactions
(S)-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one of the phosphine groups is replaced by another ligand.
Common Reagents and Conditions
Common reagents used in these reactions include halogenophosphines, organometallic reagents, and various oxidizing and reducing agents. The reactions are typically carried out under inert gas conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives .
科学的研究の応用
(S)-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes
作用機序
The mechanism by which (S)-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane exerts its effects involves its ability to act as a ligand and form complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical reactions by lowering activation energies and increasing reaction rates .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- ®-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane
- (S)-(-)-(S)-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane
Uniqueness
What sets (S)-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane apart is its specific chiral configuration, which makes it particularly effective as a chiral ligand in asymmetric synthesis. This unique property allows for the selective formation of enantiomers in chemical reactions, which is highly valuable in the production of pharmaceuticals and other fine chemicals .
特性
分子式 |
C43H39FeNP2-6 |
|---|---|
分子量 |
687.6 g/mol |
IUPAC名 |
cyclopentane;1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)-1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine;iron |
InChI |
InChI=1S/C38H34NP2.C5H5.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h3-29,38H,1-2H3;1-5H;/q-1;-5; |
InChIキー |
DVFRQTSWHIYUSS-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(C1=CC=C[C-]1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


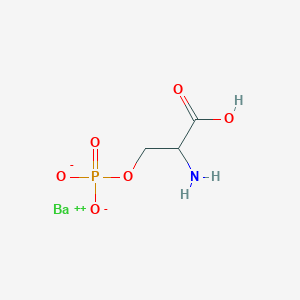

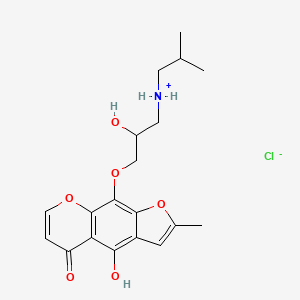
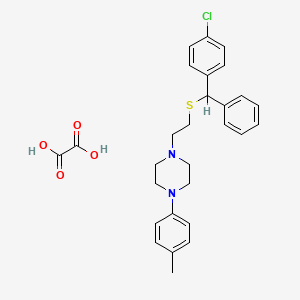
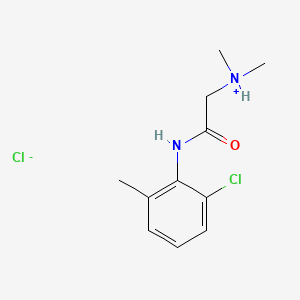
![Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester](/img/structure/B13753379.png)
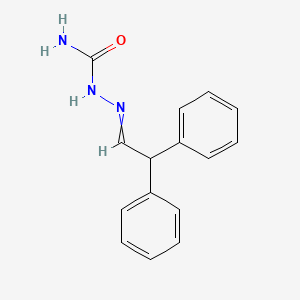
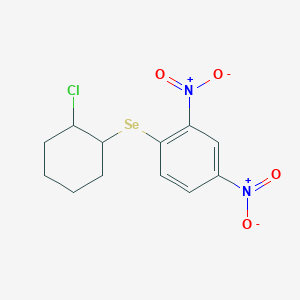
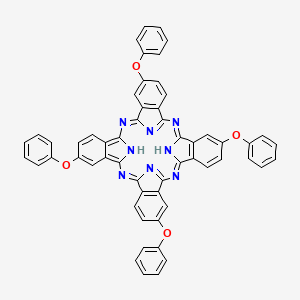
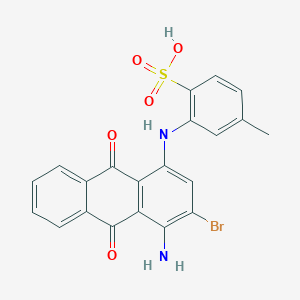
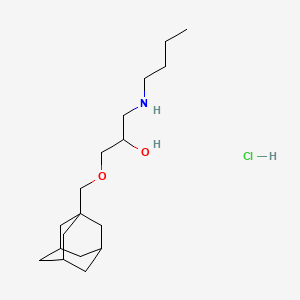
![4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid](/img/structure/B13753414.png)
![Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro-](/img/structure/B13753415.png)

